molecular formula C26H22N2O B11501892 1H-Benzoimidazole, 1-(3-methylbenzyl)-2-(naphthalen-1-yloxymethyl)-

1H-Benzoimidazole, 1-(3-methylbenzyl)-2-(naphthalen-1-yloxymethyl)-

Cat. No.: B11501892
M. Wt: 378.5 g/mol
InChI Key: MNBNGBSQTSRUPI-UHFFFAOYSA-N
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Description

1H-Benzoimidazole, 1-(3-methylbenzyl)-2-(naphthalen-1-yloxymethyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzimidazole core with a 3-methylbenzyl group and a naphthalen-1-yloxymethyl group attached, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzoimidazole, 1-(3-methylbenzyl)-2-(naphthalen-1-yloxymethyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 3-Methylbenzyl Group: This step may involve a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst.

    Attachment of the Naphthalen-1-yloxymethyl Group: This could be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with naphthalen-1-yloxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Benzoimidazole, 1-(3-methylbenzyl)-2-(naphthalen-1-yloxymethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole core or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.

Scientific Research Applications

1H-Benzoimidazole, 1-(3-methylbenzyl)-2-(naphthalen-1-yloxymethyl)- may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for its potential biological activities.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Benzoimidazole, 1-(3-methylbenzyl)-2-(naphthalen-1-yloxymethyl)- would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzoimidazole: The parent compound with a simpler structure.

    1H-Benzoimidazole, 2-(naphthalen-1-yloxymethyl)-: Lacks the 3-methylbenzyl group.

    1H-Benzoimidazole, 1-(3-methylbenzyl)-: Lacks the naphthalen-1-yloxymethyl group.

Uniqueness

1H-Benzoimidazole, 1-(3-methylbenzyl)-2-(naphthalen-1-yloxymethyl)- is unique due to the presence of both the 3-methylbenzyl and naphthalen-1-yloxymethyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C26H22N2O

Molecular Weight

378.5 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]-2-(naphthalen-1-yloxymethyl)benzimidazole

InChI

InChI=1S/C26H22N2O/c1-19-8-6-9-20(16-19)17-28-24-14-5-4-13-23(24)27-26(28)18-29-25-15-7-11-21-10-2-3-12-22(21)25/h2-16H,17-18H2,1H3

InChI Key

MNBNGBSQTSRUPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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